molecular formula C18H16N4O5S2 B2651385 N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 306736-03-8

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2651385
CAS No.: 306736-03-8
M. Wt: 432.47
InChI Key: AWGZARMCOZVZOI-UHFFFAOYSA-N
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Description

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16N4O5S2 and its molecular weight is 432.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

One area of application for benzothiazole derivatives is in the development of anticancer agents. A study on the synthesis and cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones demonstrates the potential of benzothiazole analogs as anticancer candidates. These compounds exhibited significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and human hepatoma cells, indicating their potential for anticancer drug development (M. Hour et al., 2007).

Antimicrobial and Antiparasitic Activity

Thiazolides, including nitazoxanide and its derivatives, have shown broad-spectrum activities against helminths, protozoa, and bacteria. Studies have explored the mechanisms of action of thiazolides and their efficacy against various pathogens, highlighting their potential as antiparasitic and antimicrobial agents. One such study on the efficacy of nitazoxanide and other thiazolides against Neospora caninum tachyzoites in vitro suggests the wide range of antiparasitic activity of these compounds, independent of the nitro group, which is a common feature in this class of drugs (M. Esposito et al., 2005).

Structural Studies and Drug Development

The structural diversity of benzothiazole derivatives allows for extensive research into their pharmacological properties and applications. For example, research on the synthesis, characterization, and antimicrobial application of ligand derivatives of benzothiazole demonstrates the compound's potential in developing new antimicrobial agents (Anuroop Kumar et al., 2020). These studies contribute significantly to understanding the structural-function relationship critical for drug design and development.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S2/c23-17(20-18-19-15-8-5-13(22(24)25)11-16(15)28-18)12-3-6-14(7-4-12)29(26,27)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGZARMCOZVZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.